4-Methyl-2-pentanone Oxime (CAS 105-44-2): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Industrial Applications
4-Methyl-2-pentanone Oxime (CAS 105-44-2): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Industrial Applications
Executive Summary
4-Methyl-2-pentanone oxime (CAS: 105-44-2), widely known in the industry as Methyl isobutyl ketone oxime (MIBKO) , is a highly versatile ketoxime[1]. Formed by the condensation of 4-methyl-2-pentanone (MIBK) with hydroxylamine, this compound has become a critical intermediate in both pharmaceutical synthesis and advanced materials engineering[2].
Chemical Identity and Physicochemical Profiling
Accurate identification and property profiling are essential for predicting MIBKO's behavior in complex solvent matrices and extraction processes[5]. At room temperature, MIBKO exists as a colorless to pale yellow liquid with a characteristic mild, chloroform-like odor[2].
Table 1: Chemical Identifiers
| Parameter | Value |
| IUPAC Name | 4-Methylpentan-2-one oxime |
| CAS Registry Number | 105-44-2 |
| Molecular Formula | C₆H₁₃NO |
| Molar Mass | 115.17 g/mol |
| Primary Synonyms | Methyl isobutyl ketone oxime (MIBKO), Isobutyl methyl ketoxime, Isopropylacetone oxime, 2-Methyl-4-pentanone oxime[1][6] |
Table 2: Key Physicochemical Properties
| Property | Value / Condition |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 179.8 °C at 760 mmHg[7] / 70 °C at 8 mmHg |
| Density | 0.89 g/cm³ at 20 °C[1] |
| Refractive Index | 1.436 – 1.450[7] |
| Flash Point | 78 °C |
Synthetic Methodology and Reaction Kinetics
The industrial and laboratory synthesis of MIBKO relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of MIBK, followed by dehydration to form the imine derivative (oxime)[2].
Mechanistic Causality: The Critical Role of pH
The rate of oxime formation is profoundly dependent on the pH of the reaction medium[8].
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If pH < 4 (Overly Acidic): The hydroxylamine nucleophile becomes protonated on its nitrogen atom (forming [NH₃OH]⁺). This eliminates its nucleophilicity, halting the initial attack[8].
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If pH > 6 (Overly Basic): The carbonyl oxygen of MIBK is not sufficiently protonated, reducing the electrophilicity of the carbonyl carbon and slowing the reaction.
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Optimal Window (pH 4.5–5.5): Weakly acidic conditions provide the perfect thermodynamic balance, ensuring the carbonyl group is activated while the hydroxylamine remains a potent nucleophile[2][8].
Fig 1. Nucleophilic addition and dehydration mechanism for MIBKO synthesis.
Standardized Synthesis & Extraction Protocol
To ensure a self-validating and high-yield synthesis of MIBKO, follow this step-by-step methodology:
Step 1: Reagent Preparation & Buffering
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Dissolve 1.2 molar equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in a 1:1 ethanol/water mixture.
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Introduce sodium acetate continuously to buffer the solution strictly to pH 4.5–5.5 . Causality: Sodium acetate acts as a proton acceptor, preventing the accumulation of HCl which would otherwise lower the pH and protonate the nucleophile[2].
Step 2: Condensation Reaction 3. Heat the buffered solution to 60–70 °C. 4. Add 1.0 molar equivalent of 4-methyl-2-pentanone (MIBK) dropwise over 60 minutes under continuous mechanical stirring. 5. Maintain the reaction at 60–70 °C for 4–6 hours. Validation: Monitor the disappearance of the MIBK carbonyl peak via FT-IR or TLC.
Step 3: Phase Separation & Extraction 6. Allow the mixture to cool to room temperature. The reaction will naturally stratify into an aqueous phase and an organic phase. 7. Extract the organic phase using toluene. Causality: Toluene is a non-polar solvent that efficiently solvates the newly formed MIBKO while leaving the highly polar inorganic salts (NaCl, unreacted NH₂OH·HCl) in the aqueous layer.
Step 4: Purification via Vacuum Distillation 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter. 9. Perform vacuum distillation. Causality: MIBKO boils at ~179.8 °C at atmospheric pressure[7]. Heating to this temperature risks thermal degradation or premature Beckmann rearrangement[9]. Distilling under vacuum (target 70 °C at 8 mmHg) isolates MIBKO at >98% purity without thermal stress.
Downstream Applications in Drug Development and Materials
MIBKO is not merely an end-product; it is a highly reactive synthon utilized across multiple industrial sectors[2].
Fig 2. Primary industrial downstream applications of 4-Methyl-2-pentanone oxime.
Pharmaceutical Intermediates & The Beckmann Rearrangement
In drug development, oximes are pivotal for synthesizing complex nitrogen-containing heterocycles and primary amines[8]. MIBKO undergoes the acid-catalyzed Beckmann rearrangement to form amides and lactams[2]. When treated with strong acids (e.g., sulfuric acid or phosphorus pentachloride), the hydroxyl group of MIBKO is converted into a leaving group, prompting the anti-alkyl group to migrate to the nitrogen atom, yielding a highly stable amide. This pathway is frequently utilized to generate proprietary pharmaceutical precursors.
Silane Crosslinkers and Sealants
MIBKO is a critical raw material for the production of low-toxicity silane crosslinkers, such as methyltris(methylisobutylketoxime)silane[4][5]. In moisture-curing silicone sealants, these crosslinkers react with ambient water. The Si-O bonds hydrolyze, releasing MIBKO as a leaving group, which allows the silanol molecules to condense and form a durable Si-O-Si elastomeric network[9].
Anti-Skinning Agents in Coatings
In oil-based, alkyd, and epoxy paints, MIBKO functions as an advanced anti-skinning agent[1][4]. It acts as a sacrificial antioxidant (deoxidant), binding with the metal driers (like cobalt) in the paint formulation. This temporarily inhibits surface oxidation and polymerization inside the can. Once the paint is applied, MIBKO evaporates, allowing the paint to cure natively[4].
Toxicology and Safety Profile (E-E-A-T Assessment)
When substituting chemicals in industrial workflows, toxicological profiling is paramount.
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Hazard Classifications: MIBKO is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319). Proper PPE (gloves, face protection) and handling under local exhaust ventilation are mandatory.
-
Systemic Toxicity: Structurally similar oximes (like MEKO) have demonstrated hematotoxicity, specifically targeting erythrocytes and causing methemoglobinemia and hemolytic anemia[10]. While MIBKO exhibits a moderate acute oral toxicity (LD50 in rats ~1,200 mg/kg)[2], it is generally considered to have a safer profile than MEKO.
References
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ChemBK. 4-methyl-2-pentanone oxime. Retrieved from:[Link]
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Industrial Chemicals Gov AU. Assessment statement - 2-Pentanone, 4-methyl-, oxime. Retrieved from:[Link]
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ACS Publications. Liquid–Liquid Equilibria for the Ternary System Water + Methyl Isobutyl Ketone + tert-Butyl Alcohol. Retrieved from:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. reach-clp-biozid-helpdesk.de [reach-clp-biozid-helpdesk.de]
- 4. Silicone Coating Additives l SiSiB SILICONES [sinosil.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Methyl-2-pentanone Oxime | 105-44-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 4-methyl-2-pentanone oxime CAS# 105-44-2 [gmall.chemnet.com]
- 8. Pinacolone oxime | 2475-93-6 | Benchchem [benchchem.com]
- 9. 4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime | 156145-64-1 | Benchchem [benchchem.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
